molecular formula C11H12O2 B3065794 Methyl 3-allylbenzoate CAS No. 61463-60-3

Methyl 3-allylbenzoate

Cat. No.: B3065794
CAS No.: 61463-60-3
M. Wt: 176.21 g/mol
InChI Key: LBALXZYFQJNUIY-UHFFFAOYSA-N
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Description

Methyl 3-allylbenzoate is an organic compound with the molecular formula C11H12O2. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is an ester derived from 3-allylbenzoic acid and methanol. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-allylbenzoate typically involves the esterification of 3-allylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-allylbenzoate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-allylbenzoic acid or 3-allylbenzaldehyde.

    Reduction: Formation of 3-allylbenzyl alcohol.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Methyl 3-allylbenzoate has several scientific research applications, including:

    Antioxidant and Anticancer Activities: Derivatives of this compound have shown significant activity against human colon cancer cells and notable antioxidant properties.

    Synthesis of Biologically Active Compounds: It is an important intermediate in the synthesis of various biologically active compounds, particularly in cancer treatment.

    Radioprotection Properties:

Mechanism of Action

The mechanism of action of Methyl 3-allylbenzoate involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. In anticancer applications, it may inhibit the proliferation of cancer cells by interfering with specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl Benzoate: An ester with a similar structure but without the allyl group.

    Ethyl 3-allylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-allylbenzoate is unique due to the presence of both the allyl group and the ester functionality, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 3-prop-2-enylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h3-4,6-8H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBALXZYFQJNUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441678
Record name Methyl 3-allylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61463-60-3
Record name Methyl 3-allylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-bromobenzoate (10.0 g, 46.5 mmol) in DMF (50 mL) was added ally tributyltin (23.1 g, 69.8 mmol) followed by tetrakis(triphenylphoshine) palladium(0) (1.08 g, 0.93 mmol). After stirring 80° C. overnight the reaction mixture was poured into H2O (500 mL), extracted with ethyl acetate (three times), dried over MgSO4 and concentrated under vacuum to afford the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
tributyltin
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis(triphenylphoshine) palladium(0)
Quantity
1.08 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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